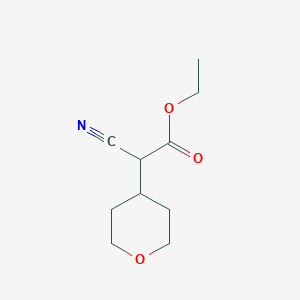![molecular formula C20H19N3O2S B2429899 3-amino-N-(2,6-dimethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 442556-65-2](/img/structure/B2429899.png)
3-amino-N-(2,6-dimethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-amino-N-(2,6-dimethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The compound also contains an amide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds that hold these atoms together. The compound “3-amino-N-(2,6-dimethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” is likely to have a complex three-dimensional structure due to the presence of multiple functional groups and a cyclic component .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as molecular weight, melting point, boiling point, solubility, and stability. The searched resources do not provide specific physical and chemical properties for this compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Researchers have explored the synthesis routes and chemical properties of similar thienoquinoline derivatives, showcasing their potential in the development of novel compounds with significant biological activities. For instance, the synthesis of thienoquinolines involves reactions with primary amines, leading to derivatives with potent cytotoxic activities against cancer cell lines, such as murine leukemia and human Jurkat leukemia cells (Deady et al., 2003). Additionally, methods for creating novel heterocyclo-thieno[2,3-b]quinoline derivatives have been detailed, highlighting the versatility of these compounds in synthesizing a wide range of pharmacologically relevant molecules (Awad et al., 1991).
Biological Activities
The thienoquinoline derivatives have shown promising results in various biological applications. For example, one study demonstrated the efficacy of a thieno[2,3-b]quinoline derivative as a phosphoinositide-specific phospholipase C-γ (PLC-γ) enzyme inhibitor, displaying significant anti-proliferative activity against breast cancer cell lines (Leung et al., 2014). This highlights the potential of such compounds in developing targeted therapies for difficult-to-treat cancers, including triple-negative breast cancer.
Structural and Optical Properties
Research into the structural and optical properties of quinoline derivatives provides insights into their potential applications in materials science. For instance, the analysis of crystalline structures through X-ray diffraction and various spectroscopic methods aids in understanding the molecular interactions and stability of these compounds (Polo-Cuadrado et al., 2021). Such studies are crucial for the design of novel materials with specific electronic or optical characteristics.
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor activities of thienoquinoline derivatives have been a significant area of research. These compounds exhibit a wide range of activities against various pathogens and cancer cell lines, making them valuable candidates for new therapeutic agents (Khalifa et al., 2015). The exploration of their biological activities contributes to the ongoing search for effective and selective treatments for infectious diseases and cancer.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-amino-N-(2,6-dimethylphenyl)-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-10-5-3-6-11(2)17(10)23-19(25)18-16(21)13-9-12-14(22-20(13)26-18)7-4-8-15(12)24/h3,5-6,9H,4,7-8,21H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWIOCHTWWZHTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C3=CC4=C(CCCC4=O)N=C3S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(2,6-dimethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N6-(2,2-dimethoxyethyl)-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2429816.png)

![3-[[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]methyl]pyridine](/img/structure/B2429819.png)
![Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride](/img/structure/B2429821.png)
![8-bromo-2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2429823.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(1-phenylethoxy)propyl]propanamide](/img/structure/B2429824.png)
![N-(2-chlorobenzyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2429825.png)


![(1R,3r,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3'-indoline] dihydrochloride](/img/structure/B2429831.png)
![Ethyl 1-benzyl-4-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2429832.png)

![2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2429837.png)
